4-Allyloxy-1-butanol
Overview
Description
4-Allyloxy-1-butanol: is an organic compound with the molecular formula C7H14O2 4-(prop-2-en-1-yloxy)butan-1-ol . This compound features a hydroxyl group and an allyloxy group, making it a versatile intermediate in organic synthesis. The presence of both an alcohol and an ether functional group allows it to participate in a variety of chemical reactions.
Mechanism of Action
Target of Action
This compound is a derivative of butanol, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
It is likely that the compound interacts with its targets in a similar manner to other butanol derivatives, potentially causing changes in cellular processes .
Biochemical Pathways
Butanol and its derivatives are known to be involved in various biochemical pathways, including lipid metabolism and signal transduction . .
Pharmacokinetics
The compound’s molecular structure suggests it may be lipophilic, which could influence its absorption and distribution within the body
Result of Action
Given its structural similarity to butanol, it may have similar effects, such as altering membrane fluidity or interfering with signal transduction . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Allyloxy-1-butanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-hydroxybutanol and allyl bromide:
Industrial Production Methods:
- The industrial production of 4-allyloxy-1-butanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 4-Allyloxy-1-butanol can be oxidized to form 4-allyloxybutanal or 4-allyloxybutanoic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
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Reduction:
- The compound can be reduced to form 4-allyloxybutane using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- The hydroxyl group can undergo substitution reactions to form various ethers or esters. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Allyloxybutanal, 4-allyloxybutanoic acid.
Reduction: 4-Allyloxybutane.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4-Allyloxy-1-butanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, where its functional groups can participate in polymerization reactions.
Comparison with Similar Compounds
4-Benzyloxy-1-butanol: Similar structure but with a benzyl group instead of an allyl group.
4-Methoxy-1-butanol: Contains a methoxy group instead of an allyloxy group.
4-Butoxy-1-butanol: Features a butoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group in 4-allyloxy-1-butanol makes it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where specific transformations are required.
Properties
IUPAC Name |
4-prop-2-enoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRAOLVEHKAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460769 | |
Record name | 4-allyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-15-4 | |
Record name | 4-allyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(prop-2-en-1-yloxy)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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